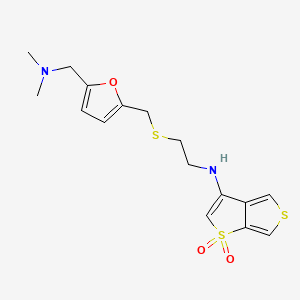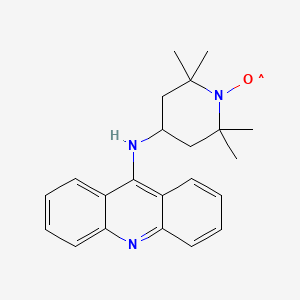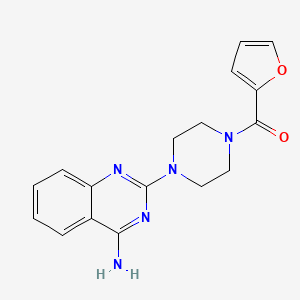
2'-Hydroxy-4'-methylacetophenone
Übersicht
Beschreibung
2’-Hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H10O2. It is a phenolic compound isolated from the roots of Angelicae koreana, a plant native to Korea. This compound is known for its acaricidal properties, making it effective against mites .
Wirkmechanismus
Target of Action
2’-Hydroxy-4’-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is a phenolic compound
Mode of Action
It’s known to possess acaricidal property , indicating that it may interact with biological targets in mites to exert its effects
Biochemical Pathways
Given its acaricidal property , it’s likely that it interferes with essential biological processes in mites, leading to their death
Result of Action
The primary known effect of 2’-Hydroxy-4’-methylacetophenone is its acaricidal activity . This suggests that it can kill mites, which could potentially make it useful in the treatment of conditions caused by mites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-4’-methylacetophenone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . The reaction involves heating the m-tolyl acetate with zirconium tetrachloride, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound can be produced on a larger scale using the same synthetic route mentioned above. The reaction conditions would be optimized for industrial efficiency, including temperature control, reaction time, and purification processes.
Types of Reactions:
Oxidation: 2’-Hydroxy-4’-methylacetophenone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where the hydroxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones or carboxylic acids.
Reduction: Reduced forms like alcohols.
Substitution: Substituted phenolic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxy-4’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s acaricidal properties make it useful in studying pest control and developing new pesticides.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antimicrobial and antifungal properties.
Industry: It is used in the synthesis of various industrial chemicals and intermediates
Vergleich Mit ähnlichen Verbindungen
2’-Hydroxy-4’-methoxyacetophenone: This compound has a methoxy group instead of a methyl group, which can alter its chemical properties and reactivity.
2’-Hydroxy-5’-methylacetophenone: Similar structure but with the methyl group in a different position, affecting its reactivity and applications.
2-Hydroxyacetophenone: Lacks the methyl group, making it less hydrophobic and altering its chemical behavior.
Uniqueness: 2’-Hydroxy-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDOWJROLHYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064503 | |
| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-64-8 | |
| Record name | 2′-Hydroxy-4′-methylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-4'-methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-4'-METHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q168P7RG3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2'-Hydroxy-4'-methylacetophenone based on current research?
A1: Current research primarily focuses on this compound's potential as a natural acaricide. Studies have demonstrated its effectiveness against three mite species: Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. [, ]
Q2: How does this compound compare to existing acaricides in terms of efficacy?
A2: Research indicates that this compound and some of its derivatives exhibit superior acaricidal activity compared to benzyl benzoate, a commonly used acaricide. For instance, in vapor phase toxicity assays, 2'-methylacetophenone was eight times more toxic against D. farinae than benzyl benzoate. []
Q3: Can the structure of this compound be modified to enhance its acaricidal activity?
A3: Yes, research suggests that introducing hydroxyl and methyl functional groups to the acetophenone skeleton can influence the compound's acaricidal activity against the three mite species studied. This structure-activity relationship opens avenues for developing more potent derivatives. []
Q4: Beyond its acaricidal properties, what other applications have been explored for this compound?
A4: this compound serves as a valuable building block in organic synthesis. Researchers have utilized it in the total synthesis of (+/-)-paeonilide, a naturally occurring monoterpenoid with anti-platelet-activating factor (PAF) activity. [, ]
Q5: What is known about the chemical structure and characteristics of this compound?
A5: this compound belongs to the class of acetophenones with a hydroxyl group at the 2' position and a methyl group at the 4' position. Its molecular formula is C9H10O2, and its molecular weight is 150.17 g/mol. [] Spectroscopic techniques like UV-Vis and FTIR have been used to characterize the compound and its derivatives. [, ]
Q6: Have any natural sources of this compound been identified?
A6: Yes, this compound has been isolated from the roots of Angelica koreana [] and Ostericum praeteritum. [] It has also been found in the aerial parts of the plant Inula hupehensis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-bromo-9H-pyrido[3,4-b]indole](/img/structure/B1214671.png)



![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)


